

Technical Support Center: FIB Lift-out for Al-Cu Interfaces

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Compound of Interest

Compound Name: *Aluminum;copper*

Cat. No.: *B14738455*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during Focused Ion Beam (FIB) lift-out of Aluminum-Copper (Al-Cu) interfaces.

Troubleshooting Guide

This guide addresses common issues encountered during the FIB lift-out process for Al-Cu interfaces, offering potential causes and solutions.

Problem	Potential Causes	Recommended Solutions
Curtaining Effect	Different sputtering rates between Aluminum and Copper. Surface topography or voids at the interface.	<ul style="list-style-type: none">- Protective Layer Deposition: Deposit a thick, uniform layer of platinum (Pt) or carbon (C) over the area of interest to homogenize the surface.- Stage Rocking/Tilting: Utilize a rocking stage or tilt the sample during milling to average out the milling direction and minimize shadowing effects.- Optimized Milling Direction: Change the sample orientation so that the ion beam mills through a more uniform layer first before reaching the interface. For example, inverting the sample can sometimes mitigate curtaining.- Low kV Polishing: Use lower ion beam currents and voltages for the final thinning steps. However, be aware that curtaining can sometimes be worse at low kV if not managed properly.- Backside Milling: Prepare the lamella from the backside to avoid milling through the multi-layered interface at the final stages.
Material Redeposition	Sputtered atoms depositing back onto the sample surface, particularly in confined areas. This is more dominant in soft, fast-milling materials.	

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